(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine
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Overview
Description
(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a thiazolo[5,4-d]pyrimidine core, which is known for its biological activity, and a pyrrolidine ring, which enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde and a pyrrolidine derivative under reflux conditions . The reaction is often catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted thiazolo[5,4-d]pyrimidines.
Scientific Research Applications
(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and cancer
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit adenosine A2A receptors, which play a role in neurodegenerative diseases . The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Thiazolo[5,4-d]pyrimidine derivatives: Other derivatives with different substituents on the thiazolo[5,4-d]pyrimidine core exhibit varying degrees of biological activity.
Uniqueness
(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine is unique due to its specific combination of the thiazolo[5,4-d]pyrimidine core and the pyrrolidine ring, which imparts distinct pharmacological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C15H14N4S |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
7-phenyl-2-[(2S)-pyrrolidin-2-yl]-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C15H14N4S/c1-2-5-10(6-3-1)12-13-15(18-9-17-12)20-14(19-13)11-7-4-8-16-11/h1-3,5-6,9,11,16H,4,7-8H2/t11-/m0/s1 |
InChI Key |
WXEONOFSGQKZAI-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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